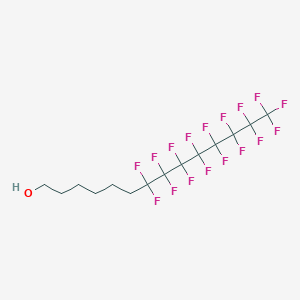

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-十七氟十四烷-1-醇

描述

Discovery and Synthesis of Fluorinated Epothilone Analogues

The research presented in paper details the discovery and synthesis of a new class of antitumor agents, specifically the (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B (dEpoB). These compounds, which are not derivable from naturally occurring epothilones, were synthesized through a series of chemical reactions, including ring-closing metathesis. The synthesis process was refined to produce a 26-trifluoro derivative, identified as compound 7, which demonstrated promising preclinical properties. The simplified total synthesis of compound 7 allowed for the creation of additional compounds with hydroxy and amino functionalities. Among these, compound 7 stood out for its therapeutic efficacy, activity against large tumors, non-relapse potential, and oral bioavailability, making it a strong candidate for clinical development.

Synthesis of Fluorine-Containing Pheromone Analogues

In paper , the synthesis of fluorine-containing analogues of insect pheromones is described. The compounds synthesized include 13,13,14,14-tetrafluorotetradec-11E/Z-en-1-ol and 13,13,14,14,15,15,16,16-octafluorohexadec-11E/Z-en-1-ol, along with their acetates. These compounds are analogues of pheromones for various Lepidoptera species. The synthesis involved olefination of fluorinated aldehydes and hydroboration of the resulting fluorinated dienes. This research contributes to the understanding of pheromone analogues and their potential applications in controlling insect behavior.

Molecular Structure Analysis

The molecular structures of the compounds synthesized in both studies are characterized by the presence of fluorine atoms, which are known to significantly alter the physical and chemical properties of organic molecules. In the case of compound 7 from paper , the incorporation of trifluoromethyl groups likely contributes to its promising antitumor properties. The molecular structures of the pheromone analogues in paper include multiple fluorine atoms, which may mimic the biological activity of natural pheromones.

Chemical Reactions Analysis

The chemical reactions employed in these studies involve advanced organic synthesis techniques. Paper utilized ring-closing metathesis as a key step in the synthesis of the epothilone analogues, while paper used olefination and hydroboration to achieve the desired fluorinated pheromone analogues. These reactions are crucial for introducing fluorine atoms into the molecular structure, which is a common strategy for enhancing biological activity and stability of pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties, such as increased lipophilicity, stability, and potential for bioactivity. Compound 7 from paper exhibits properties that make it suitable for in vivo evaluations, including oral activity, which is a desirable trait for drug candidates. The physical and chemical properties of the pheromone analogues from paper were not detailed, but the presence of fluorine suggests they may have enhanced stability and mimicry of natural pheromones, which could be useful in pest control applications.

科学研究应用

环境持久性和生物蓄积性

全氟羧酸的生物蓄积潜力:全氟酸,包括全氟羧酸 (PFCAs) 和全氟磺酸 (PFASs),在环境中具有持久性。全氟酸的生物蓄积与氟化碳链的长度直接相关。根据监管标准,含七个或更少氟化碳的全氟羧酸不被认为具有生物蓄积性,并且它们在食物网中的生物放大潜力较低。然而,需要更多的研究来充分了解具有较长氟化碳链的全氟羧酸的生物蓄积潜力 (Conder 等人,2008 年)。

合成策略和化学性质

多二十面体簇的合成和结构系统学:一系列具有各种金属的顶点共享多二十面体簇遵循明确的生长途径,其中基本构件是 13 个原子的中心二十面体。设计规则是顶点共享,并且簇通过共享原子连续添加二十面体单元来“生长”。这种生长机制与从单个原子到 13 个原子的二十面体的逐原子生长平行,并且可以被认为是粒子生长早期阶段自发自组织和自相似聚集过程的表现 (Teo 和 Zhang,1995 年)。

环境影响和降解

全氟烷基化学物质的微生物降解:含有全氟烷基部分的全氟烷基化学物质是潜在的全氟烷基酸 (PFAA) 前体。当释放到环境中时,这些化学物质可以降解成全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs),如全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS)。这篇综述讨论了重要前体(如基于氟代端基的化合物和全氟烷基磺酰胺衍生物)的环境生物降解性。通过对这些前体的实验室研究,可以弥补由于缺乏环境样品中前体化学物质的直接检测而造成的知识空白 (Liu 和 Avendaño,2013 年)。

属性

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZANUNVXAAVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379973 | |

| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol | |

CAS RN |

129794-54-3 | |

| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B135740.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)